![molecular formula C21H18N2O3 B14644436 {4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone CAS No. 56106-92-4](/img/structure/B14644436.png)
{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound features a complex structure with multiple functional groups, including an ethyl group, a nitro group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by Friedel-Crafts acylation. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and acylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, {4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and other aromatic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications.
Medicine
While not widely used in medicine, the compound’s derivatives are explored for their pharmacological properties. Research is ongoing to determine their efficacy and safety in various therapeutic contexts.
Industry
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals, including advanced materials and coatings. Its unique properties make it valuable in the development of high-performance products.
作用机制
The mechanism of action of {4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions influence the compound’s reactivity and potential biological activity.
相似化合物的比较
Similar Compounds
- {4-[Methyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone
- {4-[Ethyl(phenyl)amino]-2-nitrophenyl}(phenyl)methanone
- {4-[Ethyl(phenyl)amino]-3-nitrophenyl}(methyl)methanone
Uniqueness
{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone is unique due to its specific arrangement of functional groups, which confer distinct chemical properties. Its combination of an ethyl group, nitro group, and phenyl rings makes it versatile for various chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
56106-92-4 |
|---|---|
分子式 |
C21H18N2O3 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
[4-(N-ethylanilino)-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O3/c1-2-22(18-11-7-4-8-12-18)19-14-13-17(15-20(19)23(25)26)21(24)16-9-5-3-6-10-16/h3-15H,2H2,1H3 |
InChI 键 |
XDXYSIBCCRBMFE-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
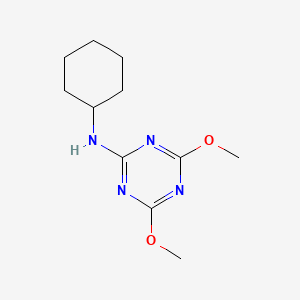
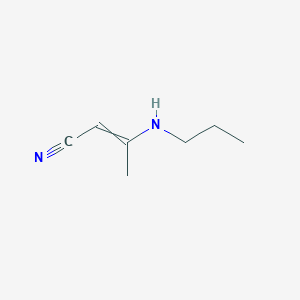
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
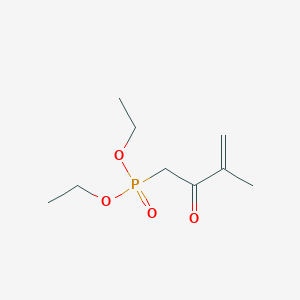
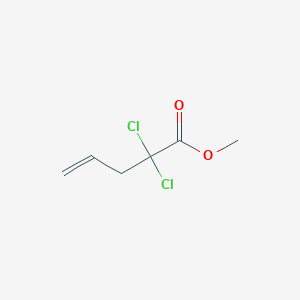

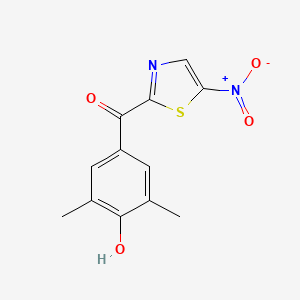
![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)

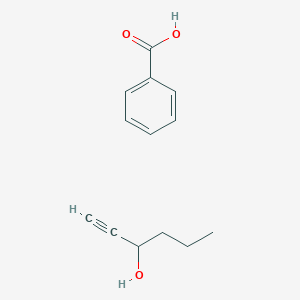
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
